1,2,3,4-Tetrahydro-1-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

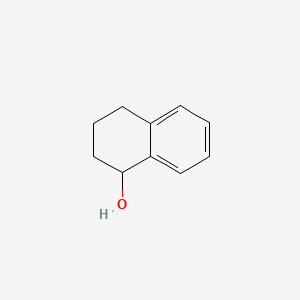

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027174 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-33-9, 5929-35-1 | |

| Record name | 1-Tetralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-naphthol, also known as α-tetralol, is a chiral secondary alcohol derived from the partial hydrogenation of naphthalene. Its unique structural features, combining an aromatic ring with a saturated heterocyclic moiety and a stereogenic center, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a particular focus on its relevance in pharmaceutical development and asymmetric synthesis.

Part 1: Molecular Structure and Chemical Properties

This compound is a bicyclic compound with the chemical formula C₁₀H₁₂O.[1] Its structure consists of a benzene ring fused to a cyclohexanol ring. The hydroxyl group at the C1 position is a chiral center, meaning the molecule exists as two enantiomers: (R)-(-)-1,2,3,4-tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol.

Visualizing the Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a clear, colorless to slightly brown viscous liquid or a white to off-white crystalline powder, depending on its purity and ambient temperature.[2][3] It is the major urinary metabolite of tetralin.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [4] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 102-104 °C at 2 mm Hg | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.564 | [2] |

| Solubility | Soluble in organic solvents like chloroform. | [3] |

| pKa | 14.33 ± 0.20 (Predicted) | |

| LogP | 2.0563 | [5] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. In CDCl₃, the aromatic protons typically appear as a multiplet in the range of δ 7.0-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (C1-H) resonates around δ 4.7 ppm. The aliphatic protons on the saturated ring show multiplets between δ 1.7 and 2.9 ppm.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum in CDCl₃ shows distinct signals for the ten carbon atoms. The aromatic carbons resonate in the downfield region (δ 120-140 ppm), while the aliphatic carbons appear in the upfield region (δ 20-70 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching of the aromatic ring gives rise to peaks in the 1450-1600 cm⁻¹ region.[7][8]

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 148. The fragmentation pattern is influenced by the presence of the hydroxyl group and the bicyclic structure, often involving the loss of water (H₂O) to give a fragment at m/z 130.[9]

Part 2: Synthesis and Reactivity

Synthetic Methodologies

A common and effective method for the synthesis of this compound is the reduction of α-tetralone.

Experimental Protocol: Reduction of α-Tetralone

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup: A round-bottom flask is charged with α-tetralone and a suitable solvent, such as methanol or ethanol. The flask is equipped with a magnetic stirrer and cooled in an ice bath.

-

Reducing Agent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The molar ratio of NaBH₄ to α-tetralone is typically between 1:1 and 1.5:1.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess NaBH₄ and the resulting alkoxide.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Another established method involves the catalytic hydrogenation of 1-naphthol. This process typically utilizes a Raney nickel catalyst at elevated temperature and pressure.[10]

Key Chemical Reactions

The chemical reactivity of this compound is primarily dictated by its hydroxyl group and the aromatic ring.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, α-tetralone, using various oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters.

Friedel-Crafts Reactions: The aromatic ring can participate in electrophilic substitution reactions like Friedel-Crafts alkylation and acylation, although the directing effects of the fused saturated ring and the hydroxyl group need to be considered.

Part 3: Applications in Research and Drug Development

The unique structural and chiral properties of this compound make it a valuable molecule in several scientific domains.

Role in Asymmetric Synthesis

The enantiomers of this compound serve as important chiral auxiliaries and building blocks in asymmetric synthesis.[3] They can be used to introduce chirality into a molecule, which is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities.

Caption: Role of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol in asymmetric synthesis.

Precursor in Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.[3] The tetrahydroisoquinoline scaffold, which can be synthesized from naphthol-related precursors, is a privileged structure found in many natural alkaloids with significant biological activities.

Part 4: Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable chemical compound with a rich chemistry and a broad range of applications. Its unique combination of a chiral center and a bicyclic aromatic-aliphatic structure makes it an important tool for chemists, particularly in the fields of asymmetric synthesis and pharmaceutical development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of novel molecules with desired functions.

References

- ar-TETRAHYDRO-α-NAPHTHOL - Organic Syntheses Procedure. [Link]

- SUPPORTING INFORM

- 1-Naphthalenol, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol - PubChem. [Link]

- α-TETRALONE - Organic Syntheses Procedure. [Link]

- α-TETRALONE - Organic Syntheses Procedure. [Link]

- CN112409145A - Preparation method of 1-tetralone - Google P

- Oxidation of 1-naphthol and related phenols with hydrogen peroxide and potassium superoxide catalysed by 5,10,15,20-tet… - OUCI. [Link]

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Link]

- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem. [Link]

- 1,2,3,4-TETRAHYDRONAPHTHALENE -

- Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed. [Link]

- Mass Spectrometry - Fragmentation P

- 1-Naphthalenol, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

- 1-Naphthol, 1,2,3,4-tetrahydro-2-methyl- - the NIST WebBook. [Link]

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

- mass spectra - fragmentation p

- The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers - ResearchG

- Naphthol based drugs/bioactive compounds | Download Scientific Diagram - ResearchG

- Interpret

- Asymmetric Aza Friedel-Crafts Reaction of 3,4-Dihydroisoquinolines with 1-Naphthols Catalyzed by Chiral Phosphoric Acids - PubMed. [Link]

- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC - NIH. [Link]

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. [Link]

- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC - PubMed Central. [Link]

Sources

- 1. This compound CAS#: 529-33-9 [m.chemicalbook.com]

- 2. This compound | 529-33-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound(529-33-9) 1H NMR [m.chemicalbook.com]

- 7. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 8. This compound(529-33-9) IR Spectrum [m.chemicalbook.com]

- 9. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

Physical and chemical properties of α-Tetralol

An In-Depth Technical Guide to the Physical and Chemical Properties of α-Tetralol

Introduction

α-Tetralol, systematically known as 1,2,3,4-tetrahydro-1-naphthalenol, is a bicyclic alcohol that serves as a pivotal intermediate in organic synthesis.[1] Its unique structural framework, featuring a hydroxyl group on a fused ring system, makes it a versatile building block for more complex organic molecules.[1] This compound and its derivatives are of significant interest to researchers and industry professionals, particularly in the fields of pharmaceutical development and fine chemical synthesis.[1][2] α-Tetralol's reactivity and stability make it a valuable precursor for creating compounds with potential therapeutic effects, including antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of α-Tetralol, detailed experimental protocols for its characterization, and insights into its handling and applications.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development. These properties dictate the conditions required for storage, handling, and its behavior in chemical reactions. For α-Tetralol, these characteristics are well-documented and crucial for its use as a synthetic intermediate.

Key Data Summary

The following table summarizes the core physicochemical properties of α-Tetralol, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][4][5][6] |

| Molecular Weight | 148.2 g/mol | [1][5][6] |

| CAS Number | 529-33-9 | [1][4][7] |

| Appearance | Clear, colorless to light yellow liquid; may appear as a powder or lump | [1][4][5][7] |

| Melting Point | 28-33 °C | [4][5][8] |

| Boiling Point | 254 °C (at 760 mmHg); 102-104 °C (at 2 mmHg) | [4][5][7][8] |

| Density | ~1.09 g/cm³ at 17-25 °C | [4][5][7][8] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene | [4][7][9] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [4] |

| Flash Point | >100 °C (>230 °F) | [4][5][7][8] |

| Refractive Index (n20/D) | ~1.564 | [5][7] |

| pKa | 14.33 ± 0.20 (Predicted) | [5][7] |

Spectroscopic Data Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of identity for organic compounds.

-

Infrared (IR) Spectroscopy : The IR spectrum of α-Tetralol is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Additional peaks corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic ring, would also be present.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environments. One would expect to see distinct signals for the aromatic protons, the proton on the carbon bearing the hydroxyl group (the carbinol proton), and the aliphatic protons of the saturated ring. The benzylic protons often show complex coupling patterns.[11][12]

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.

-

-

Mass Spectrometry (MS) : Mass spectrometry of α-Tetralol would show a molecular ion peak corresponding to its molecular weight (148.2 g/mol ).[13][14] The fragmentation pattern would provide further structural information.

Chemical Properties and Reactivity

α-Tetralol's chemical behavior is primarily dictated by its secondary alcohol functional group and the adjacent aromatic ring.

-

Stability : The compound is generally stable but is noted to be sensitive to air and light, necessitating storage under an inert atmosphere.[9]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[4][8] Reaction with such agents can lead to the oxidation of the secondary alcohol.

-

Oxidation : A common reaction of α-Tetralol is its oxidation to the corresponding ketone, α-tetralone. This transformation is a key step in many synthetic pathways where α-tetralone is the desired intermediate.[15][16] Various oxidizing agents can be employed for this purpose.[15]

-

Hazardous Decomposition : When heated to decomposition, α-Tetralol can emit carbon monoxide and carbon dioxide.[4][8]

Caption: A logical workflow for the identification of α-Tetralol.

Safety and Handling

Proper handling of α-Tetralol is essential to ensure laboratory safety.

-

Hazards : α-Tetralol is harmful if swallowed and causes skin, eye, and respiratory tract irritation. [4][5][8]* Personal Protective Equipment (PPE) : Always wear chemical safety goggles, appropriate protective gloves, and a lab coat or chemical apron when handling this compound. [4][8]A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling vapor or mist. [4]* Storage : Store in a cool, dry, well-ventilated place in a tightly closed container. [4][8]Recommended storage temperature is between 2°C and 8°C. [1][8]* Spills : In case of a small spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it into a suitable container for disposal. [4]* First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. [4][8] * Skin : Flush skin with plenty of soap and water for at least 15 minutes. [4][8] * Ingestion : If the person is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. [4][17] * Inhalation : Move the person to fresh air immediately. [4] In all cases of exposure, seek medical attention. [4][8][17]

-

Conclusion

α-Tetralol is a chemically significant compound with well-defined physical and chemical properties. Its role as a versatile intermediate, especially in the synthesis of pharmaceuticals, underscores the importance of a thorough understanding of its characteristics. For researchers and drug development professionals, knowledge of its reactivity, spectroscopic signatures, and proper handling procedures is paramount for its effective and safe utilization in advancing chemical and medicinal science.

References

- alpha-Tetralol - ChemBK. (2024, April 9). ChemBK.

- Material Safety Data Sheet - Alpha-Tetralone, 98%. (n.d.). Cole-Parmer.

- α-TETRALONE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Organic Compounds: Physical Properties Lab. (n.d.). Scribd.

- Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. (n.d.). Teachy.

- S(+)-alpha-tetralol - ChemBK. (2024, April 9). ChemBK.

- Synthesis of tetralol. (n.d.). PrepChem.com.

- alpha-Tetralol, 2-amino-5,6-dimethoxy-. (n.d.). PubChem.

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts.

- Scheme 8. Proposed Mechanism for the Formation of α-tetralol (12),... (n.d.). ResearchGate.

- Experiment 1 — Properties of Organic Compounds. (n.d.). Amherst College.

- Organic Compound Identification Lab Protocol. (n.d.). Studylib.

- Proposed mechanism for formation of α‐tetralol (13), α‐tetralone (14),... (n.d.). ResearchGate.

- 1-Tetralone | C10H10O. (n.d.). PubChem.

- Tetralone Scaffolds and Their Potential Therapeutic Applications. (2021, March 1). Ingenta Connect.

- Alpha-Tetralone: A Deep Dive into its Chemical Characteristics and Synthesis Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024, September 11). ACS Omega.

- 1,2,3,4-Tetrahydro-1-naphthalenol. (n.d.). PubChem.

- Analysis of the 1H NMR spectrum of α‐tetralone. (1974, November 1). Semantic Scholar.

- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. (n.d.). ResearchGate.

- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- alpha-Naphthol - ChemBK. (2022, October 16). ChemBK.

- H NMR spectral data for alkaloids 1, 2 and 6 (500 MHz, D 2 O, , J in Hz) a. (n.d.). ResearchGate.

- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). OpenReview.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. alpha-Tetralol(529-33-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. α-Tetralol | CymitQuimica [cymitquimica.com]

- 7. 1,2,3,4-Tetrahydro-1-naphthol CAS#: 529-33-9 [m.chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. chembk.com [chembk.com]

- 10. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 14. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis pathways for 1,2,3,4-Tetrahydro-1-naphthol

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as α-tetralol, is a pivotal chiral building block in the synthesis of a multitude of biologically active compounds and pharmaceutical agents.[1][2] Its stereochemistry plays a crucial role in the efficacy of the final drug product, making the development of efficient and stereoselective synthetic pathways a significant area of research.[2][3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for this compound, with a focus on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will explore the two primary pathways: the reduction of α-tetralone and the catalytic hydrogenation of 1-naphthol, with a special emphasis on asymmetric methods that yield enantiomerically pure products.

Introduction: The Significance of this compound

This compound is a bicyclic alcohol containing a chiral center at the C1 position.[5] The enantiomers, (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol, serve as key intermediates in the synthesis of various pharmaceuticals, including antidepressants and agents targeting dopamine, serotonin, and melatonin receptors.[1][6] The demand for enantiopure forms of this alcohol has driven the innovation of highly selective synthetic methodologies. This guide will dissect the most prevalent and effective of these methods, providing both theoretical understanding and practical, actionable protocols.

Pathway I: Reduction of α-Tetralone

The reduction of the prochiral ketone, α-tetralone, is one of the most direct and widely employed routes to this compound. The choice of reducing agent and catalyst dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the racemic mixture or a specific enantiomer.

Chemical Reduction for Racemic this compound

Standard chemical reducing agents can efficiently convert α-tetralone to its corresponding alcohol.

Asymmetric Biocatalytic Reduction: A Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of enantiomerically pure alcohols.[1][6] This method utilizes whole microbial cells or isolated enzymes (ketoreductases) to perform highly selective reductions.[7][8]

The primary advantage of biocatalysis lies in its exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).[9] The reactions are typically performed in aqueous media under mild conditions, minimizing waste and avoiding the use of heavy metal catalysts.[6]

A variety of microorganisms, including fungal strains and bacteria, have been shown to effectively reduce α-tetralone. For instance, the fungal strain Absidia cylindrospora has been used to produce (S)-(+)-1,2,3,4-tetrahydro-1-naphthol with 92% ee.[1] Similarly, Lactobacillus paracasei BD101 has been employed for the synthesis of (R)-1-tetralol in high yield and enantiopure form.[6]

Engineered enzymes, such as the carbonyl reductase BaSDR1, have also been developed to improve catalytic performance towards bulky ketones like α-tetralone.[7]

Workflow for Biocatalytic Reduction

Caption: Generalized workflow for the biocatalytic reduction of α-tetralone.

Comparative Data for Biocatalytic Reduction of α-Tetralone

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

| Absidia cylindrospora | (S)-(+) | 92% | - | [1] |

| Lactobacillus paracasei BD101 | (R)-(-) | >99% | 95% | [6] |

| Engineered BaSDR1 | - | Improved | - | [7] |

| Didymosphaeria igniaria | (S)- | >99% | 100% | [10] |

Asymmetric Chemical Catalysis

While biocatalysis is highly effective, asymmetric chemical catalysis offers an alternative approach. This typically involves the use of a chiral catalyst, often a metal complex with a chiral ligand, to facilitate the enantioselective reduction of the ketone.

Pathway II: Catalytic Hydrogenation of 1-Naphthol

The direct hydrogenation of 1-naphthol is another fundamental route to this compound. This method involves the addition of hydrogen across one of the aromatic rings of the naphthalene system. The choice of catalyst and reaction conditions is critical to achieve the desired partial hydrogenation and to avoid over-reduction to decalin derivatives.[11][12]

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts are widely used for the hydrogenation of naphthols due to their ease of separation and recyclability. Common catalysts include noble metals such as rhodium, palladium, and ruthenium supported on materials like alumina or carbon.[11][13][14]

The reaction is typically carried out under hydrogen pressure in a suitable solvent. For example, 5% rhodium-on-alumina has been used to hydrogenate 1-naphthol in ethanol.[11] Raney nickel is another effective catalyst, though it often requires higher temperatures and pressures.[15]

One of the challenges in this pathway is controlling the selectivity. Depending on the conditions, the reaction can yield a mixture of this compound and its corresponding ketone, α-tetralone.[15] Further hydrogenation can lead to the formation of decalinols.[11]

Reaction Scheme: Hydrogenation of 1-Naphthol

Caption: Potential products in the catalytic hydrogenation of 1-naphthol.

Asymmetric Transfer Hydrogenation

More recently, asymmetric transfer hydrogenation has been developed to achieve enantioselective synthesis directly from 1-naphthol. This one-pot, two-step process involves a bimetallic cooperative catalysis system.[16]

In the first step, a heterogeneous catalyst, such as Pd/C, is used for the partial hydrogenation of 1-naphthol to the intermediate α-tetralone. Subsequently, a second, chiral homogeneous catalyst, like a Ru-tethered-TsDPEN complex, is added to asymmetrically reduce the ketone to the chiral alcohol. This method has been shown to produce chiral this compound with high enantioselectivity (up to 99% ee).[16]

Experimental Protocols

Protocol: Biocatalytic Reduction of α-Tetralone using Lactobacillus paracasei BD101

This protocol is adapted from the work of Kayan et al. (2021).[6]

-

Culture Preparation: Cultivate Lactobacillus paracasei BD101 in a suitable growth medium.

-

Reaction Setup: In a reaction vessel, combine the whole-cell biocatalyst with a solution of α-tetralone and a co-substrate such as glucose in a buffer solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature and agitation rate for a specified period.

-

Extraction: After the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Concentrate the organic extract and purify the this compound using column chromatography. Determine the enantiomeric excess using chiral HPLC.

Protocol: Catalytic Hydrogenation of 1-Naphthol using Rhodium-on-Alumina

This protocol is based on a procedure from Organic Syntheses.[11]

-

Catalyst and Reagent Preparation: In a Parr hydrogenation bottle, add 5% rhodium-on-alumina catalyst followed by a solution of 1-naphthol in 95% ethanol and a small amount of acetic acid.

-

Hydrogenation: Place the bottle in a Parr apparatus and shake under an initial hydrogen pressure of 55-60 psi. Continue the reaction until the theoretical amount of hydrogen is absorbed.

-

Workup: Filter to remove the catalyst and wash with ethanol. Concentrate the combined ethanol solutions.

-

Purification: Dissolve the residue in a suitable solvent like benzene, wash with a base solution and then water, dry over magnesium sulfate, and concentrate to yield the product.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of α-tetralone and the catalytic hydrogenation of 1-naphthol. For the production of enantiomerically pure this compound, asymmetric biocatalytic reduction of α-tetralone stands out as a highly efficient, selective, and environmentally friendly method. Asymmetric transfer hydrogenation of 1-naphthol also presents a promising and innovative approach. The choice of a specific synthetic route will depend on the desired stereochemistry, scale of production, and available resources. The methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions and successfully synthesize this valuable chiral intermediate.

References

- Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. (n.d.). ResearchGate.

- Góra, J., et al. (2007). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. Polish Journal of Microbiology, 56(2), 115-120.

- Li, C., et al. (2023).

- 1-Naphthol. (n.d.). Organic Syntheses.

- Shirai, M., et al. (2006). Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent.

- Mohapatra, A. S., & Nanda, D. (2024). Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach.

- Kayan, B. D., et al. (2021). Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. Preparative Biochemistry & Biotechnology, 51(10), 1017-1024.

- Ring hydrogenation of naphthalene and 1-naphthol over supported metal catalysts in supercritical carbon dioxide solvent. (n.d.). ResearchGate.

- CN112409145A - Preparation method of 1-tetralone. (n.d.). Google Patents.

- Reduction of 1-tetralones by D. igniaria. (n.d.). ResearchGate.

- Aromatic compound. (n.d.). In Wikipedia.

- Enantiomeric scaffolding of α-tetralone and related scaffolds by EKR (Enzymatic Kinetic Resolution) and stereoselective ketoreduction with ketoreductases. (2012). R Discovery.

- (PDF) Enantioselective Dynamic Process Reduction of Α- And. (n.d.). Amanote Research.

- 1,2,3,4-TETRAHYDRONAPHTHALENE. (n.d.). Ataman Kimya.

- ar-TETRAHYDRO-α-NAPHTHOL. (n.d.). Organic Syntheses.

- US2595266A - Production of alpha-naphthol by catalytic reduction of alphatetralol and alpha-tetralone. (n.d.). Google Patents.

- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Current Organic Synthesis, 16(6), 835-851.

- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. (n.d.). Chem-Impex.

- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. (2016). Organic Letters, 18(15), 3846-3849.

- Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (2021). Journal of the American Chemical Society, 143(31), 12053-12059.

- (PDF) Ruthenium Catalyzed Dehydrogenative -C–H Functionalization of -Naphthol Using Alcohols: A Metal-Ligand Cooperative Borrowing Hydrogen Approach. (n.d.). ResearchGate.

- The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers. (n.d.). ResearchGate.

- Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. (2010). Chemical Society Reviews, 39(5), 1604-1616.

- 1,2,3,4-Tetrahydro-1-naphthalenol. (n.d.). PubChem.

- Francis, R. M. (2019). "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes". CUNY Academic Works.

- 1-Naphthalenol, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.

- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). Molecules, 24(18), 3412.

- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (n.d.). MDPI.

- Conversion of 1- and 2-Tetralone Over HY Zeolite. (2011).

- Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Arkivoc, 2024(2), 202312053.

Sources

- 1. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes | MDPI [mdpi.com]

- 5. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes" by Rhema M. Francis [digitalcommons.georgiasouthern.edu]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Aromatic compound - Wikipedia [en.wikipedia.org]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 16. chinesechemsoc.org [chinesechemsoc.org]

A Guide to the Spectroscopic Elucidation of 1,2,3,4-Tetrahydro-1-naphthol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 1,2,3,4-Tetrahydro-1-naphthol (also known as 1-Tetralol), a significant chemical intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] For researchers and professionals in drug development, precise structural confirmation and purity assessment are paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, demonstrating how these techniques synergistically provide an unambiguous structural signature of the molecule. The discussion emphasizes not only the data itself but the causal chemical principles governing the observed spectral features, reflecting field-proven methodologies for structural elucidation.

Molecular Structure and Analytical Foundation

This compound (C₁₀H₁₂O, Molar Mass: 148.20 g/mol ) possesses a bicyclic structure where a benzene ring is fused to a cyclohexanol ring.[3][4][5] This unique architecture, containing both aromatic and alicyclic features as well as a chiral center at C1, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding the precise assignment of each signal is critical for quality control and reaction monitoring.

The numbering convention used throughout this guide is presented in the diagram below. This systematic numbering is essential for the unambiguous assignment of NMR signals.

Caption: IUPAC numbering of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the proton environment in an organic molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the aliphatic and aromatic regions of this compound.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Acquisition: Obtain the spectrum over a range of 0-10 ppm, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

¹H NMR Data Summary

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred Coupling (J) Hz |

| H-Ar (Aromatic) | 7.42 - 7.09 | Multiplet | 4H | - |

| H1 (on C1) | 4.77 | Triplet (broad) | 1H | ~8 Hz |

| H4 (on C4) | 2.88 - 2.70 | Multiplet | 2H | - |

| H2, H3 (on C2, C3) | 2.05 - 1.77 | Multiplet | 4H | - |

| OH | ~2.14 (variable) | Singlet (broad) | 1H | - |

Note: Data synthesized from representative values found in chemical databases. Actual shifts may vary slightly based on conditions.[6]

Interpretation and Field Insights

-

Aromatic Region (δ 7.42 - 7.09): The four protons on the benzene ring appear as a complex multiplet in the downfield region.[6] This is a classic signature of a substituted benzene ring where the protons are chemically distinct and couple with one another. The deshielding is a direct result of the anisotropic effect of the aromatic ring current.

-

Benzylic/Carbinol Proton (H1, δ 4.77): The single proton on C1 is the most downfield of the aliphatic protons. Its position is dictated by two powerful electron-withdrawing effects: its attachment to the aromatic ring (benzylic position) and, more significantly, its attachment to the same carbon as the electronegative hydroxyl group. It typically appears as a triplet, indicating coupling to the two adjacent protons on C2.[6]

-

Benzylic Protons (H4, δ 2.88 - 2.70): The two protons on C4 are also in a benzylic position, causing them to be deshielded relative to standard aliphatic protons and appear around 2.8 ppm.[6] Their complex multiplicity arises from coupling to the protons on C3.

-

Aliphatic Protons (H2, H3, δ 2.05 - 1.77): The four protons on C2 and C3 are the most shielded, appearing as an overlapping multiplet in the 1.7-2.1 ppm range, which is typical for methylene groups in a cyclohexyl system.[6]

-

Hydroxyl Proton (OH, δ ~2.14): The hydroxyl proton signal is a broad singlet and its chemical shift is highly variable, depending on concentration, temperature, and solvent, due to hydrogen bonding and chemical exchange.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a direct count of the unique carbon environments within the molecule. For this compound, all ten carbons are chemically non-equivalent, and thus ten distinct signals are expected.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or equivalent) NMR spectrometer equipped for ¹³C detection.

-

Technique: Employ a proton-decoupled sequence to ensure that all carbon signals appear as singlets, simplifying the spectrum.

-

Data Acquisition: Acquire the spectrum over a range of 0-150 ppm.

¹³C NMR Data Summary

| Assigned Carbon | Chemical Shift (δ) ppm |

| C4a | 138.7 |

| C8a | 137.1 |

| C7 | 129.1 |

| C5 | 128.8 |

| C6 | 126.3 |

| C8 | 125.7 |

| C1 | 68.1 |

| C2 | 32.0 |

| C4 | 29.3 |

| C3 | 18.9 |

Note: Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation and Field Insights

-

Aromatic Carbons (δ 125-139): The six signals in this region correspond to the benzene ring carbons. The two quaternary carbons (C4a and C8a), which are at the fusion of the two rings, are the most downfield due to their substitution pattern. The protonated aromatic carbons (C5, C6, C7, C8) appear between 125 and 130 ppm.

-

Carbinol Carbon (C1, δ 68.1): This signal is significantly downfield compared to the other aliphatic carbons. This deshielding is a direct and reliable indicator of a carbon atom single-bonded to an oxygen atom (the hydroxyl group).

-

Aliphatic Carbons (δ 18-32): The remaining three signals correspond to the methylene carbons of the saturated ring. C2, C3, and C4 are clearly resolved, with C3 being the most upfield (most shielded) as it is furthest from the deshielding influence of the aromatic ring and hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups. The spectrum of this compound is characterized by distinct absorptions corresponding to its hydroxyl group and its aromatic and aliphatic C-H bonds.

Experimental Protocol (IR)

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a drop of the sample.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹). A background scan should be run first and automatically subtracted from the sample spectrum.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3360 (broad) | O-H Stretch | Alcohol |

| ~3020-3070 | C-H Stretch | Aromatic |

| ~2850-2930 | C-H Stretch | Aliphatic (CH₂) |

| ~1450-1500 | C=C Stretch | Aromatic Ring |

Note: Frequencies are approximate and sourced from NIST and PubChem databases.[3][7]

Interpretation and Field Insights

-

O-H Stretch (~3360 cm⁻¹): The most prominent feature is the strong, broad absorption band centered around 3360 cm⁻¹. This band is the definitive signature of the hydroxyl (O-H) group. Its broadness is a direct consequence of intermolecular hydrogen bonding between molecules.

-

C-H Stretches (~2850-3070 cm⁻¹): The spectrum shows two distinct types of C-H stretching vibrations. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while the strong absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methylene (CH₂) groups in the saturated ring.[7]

-

Aromatic C=C Stretch (~1450-1500 cm⁻¹): The sharp absorptions in this region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring, confirming its presence.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method used to induce fragmentation.

-

Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Data

| m/z | Identity | Relative Intensity |

| 148 | [M]⁺ (Molecular Ion) | High |

| 130 | [M - H₂O]⁺ | High |

| 120 | [M - C₂H₄]⁺ (from retro-Diels-Alder) | Base Peak |

| 115 | [M - H₂O - CH₃]⁺ | Medium |

Note: Fragmentation data sourced from the NIST Mass Spectrometry Data Center.[3][4]

Interpretation and Proposed Fragmentation Pathway

The EI mass spectrum provides compelling evidence for the structure of this compound.

-

Molecular Ion Peak ([M]⁺, m/z 148): The peak at m/z 148 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 148.20 g/mol .[4]

-

Loss of Water ([M - H₂O]⁺, m/z 130): A prominent peak at m/z 130 is characteristic of alcohols, resulting from the facile loss of a water molecule (18 Da) from the molecular ion.[3]

-

Base Peak (m/z 120): The most abundant ion (base peak) is observed at m/z 120. This fragment is proposed to form via a retro-Diels-Alder reaction of the molecular ion, leading to the loss of ethene (C₂H₄, 28 Da). This fragmentation is a classic pathway for tetralin-based systems and strongly supports the bicyclic structure.[3]

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion: An Integrated Spectroscopic Portrait

Each analytical technique provides a piece of the structural puzzle. It is the synthesis of all data that provides an unshakeable confirmation of the structure of this compound.

-

MS establishes the correct molecular mass (148 Da).

-

IR confirms the presence of key functional groups: an alcohol (O-H) and an aromatic ring.

-

¹³C NMR verifies the existence of ten unique carbon environments, including six aromatic, one carbinol, and three aliphatic carbons.

-

¹H NMR maps the proton environment, confirming the number and connectivity of aromatic and aliphatic protons and highlighting the unique chemical environment of the proton attached to the hydroxyl-bearing carbon.

Together, these spectroscopic datasets form a self-validating system, providing the high level of certainty required for research and development applications. This guide serves as a benchmark for the analysis and quality control of this compound.

References

- 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723.

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook, SRD 69. [Link]

- (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.

- 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. This compound | 529-33-9 [chemicalbook.com]

- 2. CAS 529-33-9: 1-Tetralol | CymitQuimica [cymitquimica.com]

- 3. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. This compound(529-33-9) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

The Multifaceted Biological Activities of 1,2,3,4-Tetrahydro-1-naphthol and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2,3,4-tetrahydronaphthalene scaffold, a core structure within 1,2,3,4-tetrahydro-1-naphthol and its derivatives, represents a privileged motif in medicinal chemistry. These compounds, particularly the oxidized form known as tetralones, have garnered significant attention from researchers in drug discovery and development due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the prominent biological activities of these derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing these activities, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Cell Viability and Proliferation

A significant body of research highlights the potential of this compound derivatives, especially those incorporating a tetralone core, as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including cervical carcinoma (HeLa), breast adenocarcinoma (MCF-7), and lung carcinoma (A549).[1][2]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism of many tetralone derivatives appears to be the induction of apoptosis, or programmed cell death. Studies have shown that certain tetralone-sulfonamide derivatives can trigger both early and late-stage apoptosis in MCF-7 breast cancer cells.[1] This pro-apoptotic effect is linked to the modulation of key regulatory proteins. For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like caspase-7 while downregulating anti-apoptotic proteins such as Bcl-2.[1] The activation of caspases, a family of cysteine proteases, is a crucial step in the execution phase of apoptosis.

Below is a conceptual signaling pathway illustrating the induction of apoptosis by tetralone derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is significantly influenced by their chemical structure. The incorporation of various heterocyclic moieties, such as pyrazoline, pyrimidine, and triazole, onto the tetrahydronaphthalene backbone has been a successful strategy to enhance cytotoxic activity.[3] For example, 2,6-dihaloarylchalcone derivatives of tetralin have shown high potency against HeLa cells.[4] The nature and position of substituents on the aromatic rings also play a critical role in determining the efficacy and selectivity of these compounds.[2]

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative derivatives against various cancer cell lines.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetralone-Chalcone | 3a (2,6-dichloroaryl) | HeLa | 3.5 (µg/mL) | [4] |

| Tetralone-Chalcone | 3a (2,6-dichloroaryl) | MCF-7 | 4.5 (µg/mL) | [4] |

| Thiazoline-Tetralin | 4e (4-methoxyphenyl) | MCF-7 | Not specified | [2] |

| Thiazoline-Tetralin | 4f (4-bromophenyl) | A549 | Not specified | [2] |

| Thiazoline-Tetralin | 4g (4-chlorophenyl) | A549 | Not specified | [2] |

| Thiazoline-Tetralin | 4h (4-fluorophenyl) | A549 | Not specified | [2] |

| Naphthoquinone-Triazole | 4e | EBC-1 | 0.3 | [5] |

| Naphthoquinone-Triazole | 4e | AsPC-1 | 1.1 | [5] |

| Naphthoquinone-Triazole | 4e | Mia-Paca-2 | 0.8 | [5] |

| Tetrahydrocurcumin-Triazole | 4g | HCT-116 | 1.09 ± 0.17 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Neuroprotective Activity: A Multi-Target Approach for Alzheimer's Disease

Derivatives of this compound have emerged as promising candidates for the development of multifunctional agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD). The pathology of AD is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.

Mechanism of Action: A Trifecta of Inhibition

Certain α,β-unsaturated carbonyl-based tetralone derivatives have demonstrated a multi-target approach to combatting the progression of AD by simultaneously inhibiting key pathological factors.

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for AD.

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of dopamine and contributes to oxidative stress in the brain. Its inhibition can have neuroprotective effects.

-

Amyloid-β (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides into plaques is a hallmark of AD. Compounds that can inhibit or dissemble these aggregates are of significant therapeutic interest.

One notable compound, a tetralone derivative designated as 3f, exhibited potent inhibition of both AChE (IC50 = 0.045 µM) and MAO-B (IC50 = 0.88 µM), and was also capable of disassembling self-induced Aβ fibrils by 78.2%.[7]

The diagram below illustrates this multi-target therapeutic strategy.

Experimental Protocols for Neuroprotective Activity Assessment

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup (96-well plate):

-

Add buffer, test compound at various concentrations, and AChE solution to the wells.

-

Include a positive control (enzyme without inhibitor) and a blank (buffer only).

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This property is used to monitor the aggregation of Aβ peptides in vitro.

Step-by-Step Methodology:

-

Aβ Peptide Preparation: Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., DMSO) and then dilute it in an appropriate buffer to the desired concentration.

-

Assay Setup (96-well black plate):

-

Add the Aβ peptide solution to the wells.

-

Add the test compound at various concentrations.

-

Include a control with Aβ peptide alone.

-

-

Incubation: Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) to allow for fibril formation.

-

ThT Addition: Add ThT solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound, particularly aminoalkyl naphthols and chalcones, have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains, including multidrug-resistant (MDR) pathogens.[8]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antibacterial action of some of these derivatives has been linked to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that certain 1-aminoalkyl-2-naphthol derivatives can bind to the active site of E. coli DNA gyrase.[9] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and transcription, making it an attractive target for antibacterial drug development.

Spectrum of Activity and Quantitative Data

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-Aminoalkyl-2-naphthol | Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [8] |

| 1-Aminoalkyl-2-naphthol | Compound 3 | Staphylococcus aureus MDR | 100 | [8] |

| 1-Aminoalkyl-2-naphthol | Compound 2 | Penicillium notatum | 400 | [8] |

| 1-Aminoalkyl-2-naphthol | Compound 2 | Penicillium funiculosum | 400 | [8] |

| Naphtho[1][10][11]triazol-thiadiazin | Compound 4a | Staphylococcus aureus | 250 | [11] |

| Naphtho[1][10][11]triazol-thiadiazin | Compound 4d | Candida albicans | 200-400 | [11] |

| Naphthol Mannich base derivative | TAC | Enterobacter cloacae | 0.1-0.4 (µM) | [12] |

| Naphthol Mannich base derivative | TAC | Klebsiella pneumoniae | 0.1-0.4 (µM) | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold and its derivatives, particularly tetralones, represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, neuroprotective, and antimicrobial agents warrants further investigation and development. The ability of some derivatives to act on multiple targets simultaneously, as seen in the context of Alzheimer's disease, is a particularly attractive feature for addressing complex multifactorial diseases.

Future research in this area should focus on:

-

Mechanism Elucidation: Deeper investigation into the specific signaling pathways and molecular targets modulated by these compounds.

-

Structure-Activity Relationship (SAR) Optimization: Systematic modification of the core scaffold and its substituents to enhance potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Translation of the promising in vitro results to preclinical animal models to evaluate their efficacy and safety in a physiological context.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound framework, ultimately contributing to the advancement of human health.

References

- El-Rashedy, A. A., et al. (2024). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. Egypt. J. Chem., 67(SI: M. R. Mahran).

- He, S., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964.

- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(0).

- Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][10][11] Triazol-Thiadiazin Derivatives. (2023). Avicenna Journal of Medical Biochemistry.

- Large-scale Biological Network Analysis and Visualization 1.

- Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES: A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research, 2(4), 972-980.

- Rokade, Y.B., & Sayyed, R.Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

- Ahmad, A., et al. (2018). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(15), 4449-4457.

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports.

- Al-Abdullah, E. S., et al. (2011).

- Graphviz. (n.d.).

- graphviz 0.

- Sharma, P., & Kumar, A. (2014). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Heterocyclic Chemistry, 51(S1), E23-E29.

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports.

- Toolify AI. (2024, January 9).

- Yilmaz, I., et al. (2020). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Letters in Drug Design & Discovery, 17(10), 1290-1301.

- Graphviz. (2024, September 28). DOT Language.

- Wang, J. C., et al. (1995). Cytotoxicity and antimicrobial activity of some naphthol derivatives. Archiv der Pharmazie, 328(2), 169-172.

- xflr6/graphviz. (n.d.). graphviz/graphviz/dot.

- Dai, Y., et al. (2009). Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. Helvetica Chimica Acta, 92(11), 2341-2348.

- Bán, E., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369.

- Ju, Y. P., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. International Journal of Molecular Sciences, 24(22), 16401.

- YouTube. (2022, October 21).

- Al-Warhi, T., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. European Journal of Medicinal Chemistry, 284, 117027.

- Kavirajan, N. (2017, October 16). DOT language — Beginner. (Graph description language). Medium.

- Al-Abdullah, E. S., et al. (2011).

- Nagaraju, P., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6524.

- Graphviz. (2015, January 5). Drawing graphs with dot.

- One-Pot Multicomponent Synthesis of Antibacterial and Antihemolytic Amidoalkyl Naphthol Derivatives from 2,7-Dihydroxynaphthalen. (2025). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan, 6(2), 67-76.

- Sadeghian, H., et al. (2014). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. DARU Journal of Pharmaceutical Sciences, 22(1), 3.

- Al-Masawa, M. E., et al. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tara.tcd.ie [tara.tcd.ie]

- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 12. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of 1,2,3,4-Tetrahydro-1-naphthol

Abstract: This technical guide provides a comprehensive analysis of the enantiomeric pair, (R)-(-)- and (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol). Chirality is a fundamental principle in modern chemistry and pharmacology, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity and synthetic utility. Using these tetralol enantiomers as a case study, we will explore the core concepts of stereoisomerism, from synthesis and resolution to comparative physicochemical properties and divergent applications. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the handling and application of these versatile chiral building blocks.

The Principle of Chirality: A Tale of Two Tetralols

In the molecular world, not all molecules are created equal, even with an identical chemical formula and connectivity. The concept of chirality, or "handedness," describes molecules that are non-superimposable mirror images of each other, much like a left and right hand. These mirror-image isomers are known as enantiomers . (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol are a classic example of such a pair. The stereocenter, the carbon atom bonded to the hydroxyl group (C1), is the source of this chirality.

The "R" (from the Latin rectus, for right) and "S" (from sinister, for left) designations are determined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous description of the spatial arrangement of the substituents around the chiral center. The (+) and (-) signs, however, are determined experimentally and refer to the direction in which the enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively). There is no direct correlation between the R/S configuration and the direction of optical rotation.

The significance of this stereoisomerism cannot be overstated, particularly in a biological context. Enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral drug or substrate. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or, in some historical cases, responsible for adverse effects.

Caption: Figure 2: Primary synthetic pathways to enantiomerically pure tetralols.

Physicochemical Properties: A Comparative Analysis

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. The data below is compiled from various chemical suppliers and databases.

| Property | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol | Racemic 1,2,3,4-Tetrahydro-1-naphthol |

| CAS Number | 23357-45-1 [1] | 53732-47-1 [2] | 529-33-9 [3] |

| Molecular Formula | C₁₀H₁₂O [1] | C₁₀H₁₂O [2] | C₁₀H₁₂O [3] |

| Molecular Weight | 148.20 g/mol [1] | 148.20 g/mol [2] | 148.20 g/mol [3] |

| Appearance | White to off-white solid [4] | Crystalline solid [2] | Clear colorless to slightly brown viscous liquid or solid [3] |

| Melting Point | 39-40 °C | 37-39 °C [2] | 28-32 °C [3] |

| Boiling Point | 140 °C at 17 mmHg | Not specified | 102-104 °C at 2 mmHg [5] |

| Density | 1.09 g/mL at 25 °C | Not specified | 1.09 g/mL at 25 °C [5] |

| Optical Rotation | [α]₁₇/D −32°, c = 2.5 in chloroform | [α]₂₀/D +33±1°, c = 2.5% in chloroform [2] | 0° (inactive) |

Spectroscopic Characterization

Standard spectroscopic techniques like NMR and IR are used to confirm the chemical structure of this compound.

-

¹H NMR: The spectrum will confirm the presence of aromatic protons (typically in the δ 7.0-7.4 ppm range), the carbinol proton (CH-OH, around δ 4.7 ppm), and the aliphatic protons of the saturated ring (δ 1.7-2.8 ppm). [6]* ¹³C NMR: Will show 10 distinct carbon signals for the asymmetric structure, confirming the carbon framework.

-

IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. [7] Critically, these standard spectra for the (R) and (S) enantiomers are identical. To distinguish them spectroscopically, a chiral environment is required. This can be achieved using chiral shift reagents in NMR, which interact with the enantiomers to form transient diastereomeric complexes, causing their signals to resolve differently. However, the most common and accurate method for determining the enantiomeric purity (or enantiomeric excess, ee) is through chiral chromatography (HPLC or GC).

Applications: A Study in Stereospecificity

Both (R)- and (S)-tetralol are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. [8][9]Their utility stems from the defined stereochemistry of the hydroxyl group, which can be used to direct the stereochemical outcome of subsequent reactions.

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol